molecular formula C30H44O4 B13073941 KadcoccineacidK

KadcoccineacidK

Cat. No.: B13073941
M. Wt: 468.7 g/mol
InChI Key: HTQCWZJNAXUWMS-IYUHRWRWSA-N
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Description

KadcoccineacidK is a synthetic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered significant attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidK involves multiple steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:

    Formation of the Intermediate Compound: The initial step involves the reaction of a suitable starting material with a reagent to form an intermediate compound. This reaction typically occurs under controlled temperature and pressure conditions.

    Cyclization Reaction: The intermediate compound undergoes a cyclization reaction to form the core structure of this compound. This step often requires the use of a catalyst to facilitate the reaction.

    Functional Group Modification: The final step involves the modification of functional groups to achieve the desired chemical structure of this compound. This step may include oxidation, reduction, or substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:

    Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to ensure high yield and purity of the compound.

    Use of Continuous Flow Reactors: Continuous flow reactors are often used in industrial production to enhance the efficiency and scalability of the synthesis process.

    Purification and Isolation: The final product is purified and isolated using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidK undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

KadcoccineacidK has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: In biological research, this compound is used to study cellular processes and as a tool for investigating biochemical pathways.

    Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of KadcoccineacidK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: this compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Modulating Receptor Activity: this compound interacts with cellular receptors, modulating their activity and influencing cellular signaling processes.

    Inducing Apoptosis: In cancer cells, this compound induces apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(Z,6R)-6-[(4aR,6bR,10aR,11aS,11bR)-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-3-oxo-2,4a,5,7,8,10a,11,11a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(8-7-9-19(2)27(33)34)20-12-14-29(5)22-10-11-25-28(3,4)26(32)13-15-30(25,6)24(22)16-23(29)21(20)17-31/h9-10,18,23-25,31H,7-8,11-17H2,1-6H3,(H,33,34)/b19-9-/t18-,23+,24-,25+,29+,30-/m1/s1

InChI Key

HTQCWZJNAXUWMS-IYUHRWRWSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@@]2(CC1)C)CO

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(=O)C4(C)C)C)C2(CC1)C)CO

Origin of Product

United States

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